molecular formula C17H12F3NO5 B11503320 4,5-dimethoxy-2-[4-(trifluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione

4,5-dimethoxy-2-[4-(trifluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11503320
M. Wt: 367.27 g/mol
InChI Key: QHWLHAGNJDGORI-UHFFFAOYSA-N
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Description

4,5-DIMETHOXY-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structural features This compound contains methoxy groups, a trifluoromethoxy phenyl group, and an isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHOXY-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: This step involves the cyclization of a suitable precursor to form the isoindole-dione structure.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide in the presence of a base.

    Attachment of the Trifluoromethoxy Phenyl Group: This step involves the coupling of a trifluoromethoxy phenyl group to the isoindole core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHOXY-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

4,5-DIMETHOXY-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5-DIMETHOXY-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,5-DIMETHOXY-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Lacks the trifluoromethoxy group.

    4,5-DIMETHOXY-2-[4-(METHOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Contains a methoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 4,5-DIMETHOXY-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE imparts unique chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C17H12F3NO5

Molecular Weight

367.27 g/mol

IUPAC Name

4,5-dimethoxy-2-[4-(trifluoromethoxy)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C17H12F3NO5/c1-24-12-8-7-11-13(14(12)25-2)16(23)21(15(11)22)9-3-5-10(6-4-9)26-17(18,19)20/h3-8H,1-2H3

InChI Key

QHWLHAGNJDGORI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)OC

Origin of Product

United States

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